molecular formula C12H23NO3 B2598328 tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate CAS No. 1780318-36-6

tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate

Cat. No.: B2598328
CAS No.: 1780318-36-6
M. Wt: 229.32
InChI Key: DORQCCNLYAGUSQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a substituted propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of tert-butyl chloroformate and an appropriate amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated purification systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-amino-2-methylpropyl)carbamate
  • Tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate
  • Tert-butyl N-(2-methylpropyl)carbamate

Uniqueness

Tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

tert-butyl N-(2-formyl-4-methylpentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h8-10H,6-7H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORQCCNLYAGUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780318-36-6
Record name tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate
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